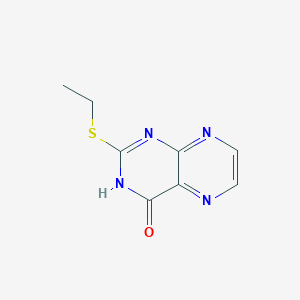

2-(Ethylsulfanyl)pteridin-4(1h)-one

Description

Structure

3D Structure

Properties

CAS No. |

14684-56-1 |

|---|---|

Molecular Formula |

C8H8N4OS |

Molecular Weight |

208.24 g/mol |

IUPAC Name |

2-ethylsulfanyl-3H-pteridin-4-one |

InChI |

InChI=1S/C8H8N4OS/c1-2-14-8-11-6-5(7(13)12-8)9-3-4-10-6/h3-4H,2H2,1H3,(H,10,11,12,13) |

InChI Key |

OUKAAMGZZVIMMH-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC2=NC=CN=C2C(=O)N1 |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-(Ethylsulfanyl)pteridin-4(1H)-one. Through ¹H NMR, ¹³C NMR, and D₂O exchange experiments, the precise connectivity and chemical environment of each atom can be mapped.

¹H NMR (Proton NMR) analysis is used to identify the hydrogen atoms within the molecule. The spectrum for this compound is expected to show distinct signals corresponding to the ethyl group and the protons on the pteridine (B1203161) ring system. The ethyl group would present as a triplet for the terminal methyl (CH₃) protons and a quartet for the methylene (B1212753) (SCH₂) protons, a result of spin-spin coupling. The protons on the pyrazine (B50134) ring of the pteridine core would appear as singlets or doublets in the aromatic region of the spectrum. researchgate.netmdpi.com

¹³C NMR (Carbon-13 NMR) provides information on the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The spectrum would feature signals for the two carbons of the ethyl group in the aliphatic region. The carbons of the pteridine ring, including the carbonyl carbon (C4), the carbon bearing the ethylsulfanyl group (C2), and the other ring carbons, would resonate at lower field strengths due to their electronic environments. nih.govnih.gov

D₂O Exchange experiments are useful for identifying labile protons, such as those on nitrogen (N-H) or oxygen (O-H) atoms. Upon addition of deuterium (B1214612) oxide (D₂O) to the sample, the proton signal of the N1-H group in the pteridinone ring is expected to diminish or disappear from the ¹H NMR spectrum due to proton-deuterium exchange. This confirms the presence and location of this labile proton.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Specific experimental data for this exact compound is not available in the cited sources. The data below is predicted based on the analysis of structurally similar pteridines and related heterocycles.

| ¹H NMR | |||

|---|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -S-CH₂-CH₃ | ~1.4 | t (triplet) | Coupling to adjacent CH₂ group. |

| -S-CH₂-CH₃ | ~3.3 | q (quartet) | Coupling to adjacent CH₃ group. |

| C6-H | ~7.5-8.0 | d (doublet) | Aromatic region, specific shift depends on solvent. |

| C7-H | ~7.8-8.3 | d (doublet) | Aromatic region, specific shift depends on solvent. |

| N1-H | ~11.0-12.0 | br s (broad singlet) | Labile proton, disappears upon D₂O exchange. |

| ¹³C NMR | ||

|---|---|---|

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -S-CH₂-CH₃ | ~15 | Aliphatic carbon. |

| -S-CH₂-CH₃ | ~28 | Aliphatic carbon attached to sulfur. |

| C6 | ~125-135 | Aromatic carbon. |

| C7 | ~130-140 | Aromatic carbon. |

| C4a | ~145-150 | Bridgehead carbon. |

| C8a | ~150-155 | Bridgehead carbon. |

| C4 (C=O) | ~160-165 | Carbonyl carbon. |

| C2 (-S-) | ~165-170 | Carbon attached to sulfur. |

Mass Spectrometry (MS/MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of its elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecule would exhibit a prominent molecular ion peak [M]⁺ corresponding to its molecular weight. Tandem mass spectrometry (MS/MS) experiments involve the selection and fragmentation of this molecular ion to generate a series of daughter ions. The analysis of these fragments provides valuable structural information. Key fragmentation pathways for this compound would likely involve:

Loss of the ethyl group: Cleavage of the C-S bond could result in the loss of an ethyl radical (•CH₂CH₃) or ethylene (B1197577) (C₂H₄) via a rearrangement, leading to a significant fragment ion.

Cleavage of the ethylsulfanyl side chain: Fragmentation could occur at the S-CH₂ bond.

Ring fragmentation: The pteridine ring system itself can undergo characteristic cleavages, often involving the loss of small neutral molecules like HCN or CO, consistent with the fragmentation of other nitrogen-containing heterocyclic systems. researchgate.net

These fragmentation patterns allow for detailed structural confirmation and can be used to differentiate isomers.

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. This technique is excellent for identifying the functional groups present. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key structural features. scielo.org.zathermofisher.comresearchgate.net

Table 2: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | N-H Stretch | Amide (in pteridinone ring) |

| 2975-2950 | C-H Stretch (asymmetric) | Alkyl (ethyl group) |

| 2880-2860 | C-H Stretch (symmetric) | Alkyl (ethyl group) |

| ~1700-1650 | C=O Stretch | Amide (lactam) |

| ~1620-1550 | C=N and C=C Stretch | Pteridine ring |

| ~1465 | C-H Bend | Alkyl (CH₂) |

| ~700-600 | C-S Stretch | Thioether |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophore Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The pteridine ring system is a strong chromophore, and its UV-Vis spectrum is characterized by multiple absorption bands in the range of 200-400 nm. nih.govsharif.edu These absorptions correspond to π → π* and n → π* electronic transitions within the conjugated aromatic system.

For this compound, the spectrum is expected to show two or three main absorption maxima. The substitution of the ethylsulfanyl group at the C2 position can influence the position and intensity of these bands compared to the parent pteridin-4(1H)-one. The solvent environment can also cause shifts in the absorption maxima (solvatochromism), providing further information about the nature of the electronic transitions.

Table 3: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent (e.g., Ethanol) Data is inferred from related pteridine structures. scielo.br

| Predicted λmax (nm) | Electronic Transition Type | Chromophore |

|---|---|---|

| ~230-250 | π → π | Pteridine ring system |

| ~330-360 | π → π / n → π* | Pteridine ring system with thioether and carbonyl influence |

Advanced Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose. A reversed-phase HPLC method, likely using a C18 column, would be suitable. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector set to one of the compound's absorption maxima (e.g., ~340 nm). The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area provides a quantitative measure of its concentration and purity. nih.govnih.govresearchgate.net

Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS) is an alternative or complementary technique, particularly useful for polar compounds like pteridines that may have low retention on traditional reversed-phase columns. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent. This method can provide different selectivity compared to reversed-phase HPLC. Coupling HILIC with mass spectrometry allows for simultaneous separation and mass detection, offering high sensitivity and specificity for purity assessment and identification of trace impurities. plos.org

Table 4: Representative HPLC Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~240 nm and ~340 nm; or MS |

Fluorescence Spectroscopy for Photophysical Studies of Pteridine Derivatives and Analogs

Many pteridine derivatives are known to be fluorescent, a property that is highly sensitive to their structure and environment. nih.gov Fluorescence spectroscopy is used to study the emission properties of this compound after it absorbs light. Key parameters measured include the excitation and emission maxima, fluorescence quantum yield (ΦF), and fluorescence lifetime (τF).

Table 5: Expected Fluorescence Properties of Pteridine Analogs Data based on general findings for fluorescent pteridine derivatives, as specific values for this compound are not available in the cited literature. nih.gov

| Parameter | Expected Range | Notes |

|---|---|---|

| Excitation λmax | 330 - 360 nm | Corresponds to the lowest energy absorption band in the UV-Vis spectrum. |

| Emission λmax | 400 - 450 nm | The color of the emitted light (typically blue). |

| Quantum Yield (ΦF) | 0.01 - 0.5 | Highly variable depending on structure and solvent. The thioether may reduce the quantum yield compared to other analogs. |

| Lifetime (τF) | 1 - 7 ns | The average time the molecule spends in the excited state before emitting a photon. |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory (DFT) for NMR chemical shifts)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and spectroscopic properties of molecules. DFT methods can be employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, providing valuable insights that can aid in structure elucidation and characterization.

The prediction of NMR chemical shifts via DFT involves calculating the magnetic shielding tensors of the nuclei in a molecule. These calculations are often performed using the Gauge-Including Atomic Orbital (GIAO) method. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS). Recent advancements have seen the integration of DFT calculations with machine learning models, such as Graph Neural Networks (GNNs), to enhance the accuracy of chemical shift predictions for a wide range of molecules. nih.govd-nb.infonih.gov For instance, a 3D GNN model, CSTShift, which incorporates DFT-calculated shielding tensor descriptors, has demonstrated state-of-the-art performance in predicting ¹H and ¹³C chemical shifts. nih.gov

While specific DFT calculations for 2-(Ethylsulfanyl)pteridin-4(1h)-one are not published, this methodology could be applied to predict its ¹H and ¹³C NMR spectra. Such a study would involve optimizing the geometry of the molecule using a suitable DFT functional and basis set, followed by GIAO calculations of the NMR shielding constants. The predicted spectra could then be compared with experimental data to confirm the structure of the compound. Machine learning models trained on large datasets of experimental and DFT-calculated NMR data could further refine these predictions. d-nb.infonih.govethz.chnsf.gov

Table 1: Representative DFT Functionals and Basis Sets for NMR Chemical Shift Calculations

| Functional | Basis Set | Description |

| B3LYP | 6-31G(d) | A widely used hybrid functional often employed for geometry optimization and initial NMR calculations. |

| ωB97X-D | def2-SVP | A range-separated hybrid functional with dispersion corrections, known for good accuracy in chemical shift predictions. |

| WP04 | 6-311++G(2d,p) | A functional specifically parameterized for accurate ¹H NMR chemical shift predictions. |

This table is for illustrative purposes and the choice of functional and basis set would need to be validated for the specific molecule.

Molecular Docking Studies for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of pteridine (B1203161) derivatives, which are known to interact with various biological targets, molecular docking studies can elucidate key binding interactions. For instance, molecular docking has been utilized to study the interaction of novel pteridine derivatives with specific enzymes. ijfmr.comtandfonline.com One study explored the docking of thioxobenzo[g]pteridine derivatives within the active site of cyclooxygenase-2 (COX-2), revealing potential anti-inflammatory activity through hydrogen bonding and arene-cation interactions with key residues like His90, Arg120, and Tyr355. tandfonline.com Another investigation focused on pteridine reductase 1 (PTR1) of Leishmania major, a crucial enzyme for the parasite's survival. nih.gov This study identified natural product compounds that exhibited strong binding affinities to LmPTR1, forming favorable hydrogen bonds and hydrophobic interactions with critical amino acid residues such as Arg17, Ser111, and Tyr194. nih.gov

Although no specific molecular docking studies for this compound have been reported, this compound could be docked into the active sites of various relevant protein targets to predict its binding affinity and interaction patterns. Such studies would provide insights into its potential biological activities.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into the conformational changes of a ligand and its target protein upon binding, as well as the stability of the ligand-protein complex.

For pteridinone derivatives, MD simulations have been employed to investigate their interactions with therapeutic targets. A study on novel pteridinone derivatives as Polo-like kinase 1 (PLK1) inhibitors utilized 50-nanosecond MD simulations to analyze the stability of the ligand-protein complexes. mdpi.comnih.govaaup.edu The root-mean-square deviation (RMSD) of the protein and ligand atoms was monitored throughout the simulation to assess the stability of the complex. The results indicated that the designed molecules formed stable complexes with the PLK1 protein. mdpi.com Similarly, a 100 ns MD simulation was used to confirm the robust binding interactions of potential inhibitors with Leishmania major pteridine reductase 1 (PTR1). nih.gov

MD simulations of this compound in complex with a potential protein target could reveal important information about its binding dynamics, the stability of the interaction, and the conformational changes that occur upon binding.

Structure-Activity Relationship (SAR) Studies through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are frequently used to develop mathematical models that correlate the structural or physicochemical properties of a series of compounds with their activities.

For pteridinone derivatives, 3D-QSAR studies have been conducted to guide the design of more potent inhibitors. In a study of novel pteridinone derivatives as PLK1 inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to build predictive 3D-QSAR models. mdpi.comnih.govaaup.edu These models, which had good statistical significance (e.g., CoMFA with Q² = 0.67 and R² = 0.992), provided contour maps that highlighted the regions where steric, electrostatic, and other fields could be modified to enhance the inhibitory activity. mdpi.comnih.gov

While a specific SAR study for this compound is not available, computational SAR approaches could be applied to a series of its analogs to identify key structural features that contribute to a particular biological activity. This would involve synthesizing and testing a library of related compounds and then using computational methods to build a predictive QSAR model.

Table 2: Key Parameters in 3D-QSAR Studies

| Parameter | Description | Typical Value for a Good Model |

| Q² | Cross-validated correlation coefficient; a measure of the predictive ability of the model. | > 0.5 |

| R² | Non-cross-validated correlation coefficient; a measure of the goodness of fit of the model. | > 0.6 |

| R²pred | Predictive R² for an external test set; a measure of the model's ability to predict the activity of new compounds. | > 0.6 |

These values are general guidelines and can vary depending on the dataset and modeling method.

Biological Research Insights: Mechanistic Studies in Vitro and Non Clinical

Pteridine (B1203161) Derivatives as Enzyme Ligands and Modulators

The pteridine scaffold is a key structural motif in numerous endogenous molecules and synthetic compounds that interact with a wide array of enzymes. This interaction can lead to either inhibition or modulation of enzyme activity, forming the basis for their therapeutic applications in diverse areas such as cancer, inflammatory diseases, and infectious diseases. nih.govijrpr.com

Pteridine derivatives are well-established inhibitors of enzymes within the folate pathway, a critical metabolic route for the synthesis of nucleic acids and amino acids. researchgate.net This inhibitory action is a cornerstone of their use as therapeutic agents.

Dihydrofolate Reductase (DHFR): This enzyme is a primary target for antifolate drugs. Pteridine derivatives, such as methotrexate, mimic the structure of the natural substrate, dihydrofolate, and bind to the active site of DHFR, thereby inhibiting its function. researchgate.netcapes.gov.brriken.jp This inhibition blocks the synthesis of tetrahydrofolate, a crucial cofactor for DNA synthesis, leading to the arrest of cell proliferation. tandfonline.com The 2,4-diaminopteridine (B74722) scaffold is a key feature for potent DHFR inhibition. nih.gov While the specific inhibitory potential of 2-(Ethylsulfanyl)pteridin-4(1h)-one against DHFR is not documented, its core pteridinone structure suggests a potential for interaction with this enzyme.

Pteridine Reductase 1 (PTR1): In parasitic trypanosomatids, PTR1 provides a bypass for DHFR inhibition, contributing to drug resistance. acs.org Consequently, developing inhibitors of PTR1 is a significant strategy for anti-parasitic drug discovery. acs.org Several studies have identified pteridine derivatives as potent inhibitors of PTR1 from various Leishmania and Trypanosoma species. acs.orgresearchgate.netnih.gov For instance, 2,4-diamino-6-arylaminomethylpteridines have shown promise as antiparasitic agents by targeting PTR1. nih.gov The ability of the pteridine core to interact with the active site of PTR1 suggests that substituted pteridinones like this compound could also be investigated for similar activities.

| Pteridine Derivative Class | Target Enzyme | Organism/Cell Line | Observed Effect | Reference(s) |

| 2,4-Diaminocycloalka[g]pteridines | Dihydrofolate Reductase (DHFR) | Lactobacillus casei, Rat liver, L1210, Trypanosoma cruzi | Inhibition, activity dependent on ring size | nih.gov |

| 2,4-Diaminopteridine derivatives | Pteridine Reductase 1 (PTR1) | Leishmania major, Trypanosoma cruzi | Selective inhibition | acs.org |

| 2,4-Diaminoquinazoline derivative | Pteridine Reductase 1 (PTR1) | Leishmania chagasi | Selective inhibition (Ki = 0.47 µM) | researchgate.netahajournals.org |

| 2,4-Diaminopyrimidine derivatives | DHFR and PTR1 | Leishmania chagasi | Dual inhibition (Ki = 0.28-3.00 µM for DHFR, 1.50-2.30 µM for PTR1) | researchgate.netahajournals.org |

The aromatic amino acid hydroxylases are a family of enzymes that depend on the pteridine cofactor (6R)-l-erythro-5,6,7,8-tetrahydrobiopterin (BH4) for their activity. acs.orgnih.gov These enzymes are crucial for various metabolic pathways. riken.jp

Phenylalanine Hydroxylase (PAH): Catalyzes the conversion of phenylalanine to tyrosine.

Tyrosine Hydroxylase (TH): The rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). nih.govuib.no

Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin. researchgate.net

The binding of the pterin (B48896) cofactor is essential for the catalytic function of these hydroxylases. Studies have shown that the pterin ring of BH4 interacts with conserved residues in the active site of these enzymes. acs.orgacs.org The conformation of the dihydroxypropyl side chain of BH4 differs depending on the specific hydroxylase it binds to, which is determined by interactions with non-conserved amino acids at the binding site. nih.gov Given the structural similarity of the core pteridine ring, it is conceivable that this compound could interact with the cofactor binding site of these hydroxylases, potentially modulating their activity.

Nitric Oxide Synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a critical signaling molecule in various physiological processes. nih.gov Similar to amino acid hydroxylases, NOS enzymes require BH4 as an essential cofactor. researchgate.netahajournals.org When BH4 levels are insufficient, NOS becomes "uncoupled" and produces superoxide (B77818) instead of NO, leading to endothelial dysfunction. researchgate.netahajournals.org

Pteridine derivatives have been developed as antagonists to target the BH4 binding site on NOS, with the aim of inhibiting pathologically high NO production in conditions like inflammation and septic shock. nih.govcapes.gov.br The structure-activity relationship of 4-oxo-pteridine derivatives has been explored, indicating that substitutions on the pteridine nucleus can significantly influence their inhibitory potency against different NOS isoforms. nih.gov This suggests that a compound like this compound could potentially modulate NOS activity by interacting with the cofactor binding site.

Protein kinases are a large family of enzymes that play central roles in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammation. Pteridinone derivatives have emerged as a promising scaffold for the development of kinase inhibitors. nih.govgoogle.com

Studies have reported the design and synthesis of pteridinone derivatives as inhibitors of various kinases:

p90 Ribosomal S6 Kinase 2 (RSK2): Substituted pteridinones have been identified as inhibitors of RSK2, a kinase involved in cell proliferation and transformation. nih.gov

Bruton's Tyrosine Kinase (BTK): Pteridine-7(8H)-one derivatives have been developed as potent and selective covalent inhibitors of BTK, a target for cancer and autoimmune diseases. nih.gov

Phosphoinositide 3-kinases (PI3Ks): Pteridinone derivatives have been disclosed as PI3-kinase modulators with potential applications in treating inflammatory and allergic diseases. googleapis.com

CDC42 Binding Protein Kinase Gamma (MRCKγ): Pteridine scaffolds have been identified as a novel class of potent inhibitors for MRCKγ, which is implicated in glioblastoma. iaea.org

The diverse kinase inhibitory profiles of pteridinone-based compounds suggest that this compound could also exhibit activity against one or more kinases, a hypothesis that warrants experimental investigation.

| Pteridinone/Pteridine Derivative | Target Kinase(s) | Potential Therapeutic Area | Observed Effect | Reference(s) |

| Substituted pteridinones | p90 Ribosomal S6 Kinase 2 (RSK2) | Cancer | Inhibition of RSK2 activity | nih.gov |

| Pteridine-7(8H)-one derivatives | Bruton's Tyrosine Kinase (BTK) | Cancer, Inflammation, Autoimmune diseases | Potent and selective covalent inhibition (IC50 = 4.0 nM for compound 24a) | nih.gov |

| Pteridinone derivatives | Phosphoinositide 3-kinases (PI3Ks) | Inflammatory and allergic diseases | Modulation of PI3-kinase | googleapis.com |

| Pteridine scaffolds | CDC42 Binding Protein Kinase Gamma (MRCKγ) | Glioblastoma | Potent inhibition | iaea.org |

The modulatory effects of pteridine derivatives extend to a variety of other metabolic enzymes.

Xanthine (B1682287) Oxidase: This enzyme catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Several pteridine derivatives have been investigated as inhibitors of xanthine oxidase, with aromaticity and no substitution at position 7 of the pteridine ring being key features for inhibitory activity. capes.gov.brtandfonline.comnih.govnih.gov

Lipoxygenases (LOX): These enzymes are involved in the inflammatory process. A series of N-substituted 2,4-diaminopteridines have been shown to be potent inhibitors of soybean lipoxygenase, with IC50 values as low as 100 nM. nih.govnih.govtandfonline.comresearchgate.net

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. nih.govwikipedia.orgdrugs.com Pteridine-sulfonamide conjugates have been developed as dual inhibitors of CAs and DHFR, showing low nanomolar inhibition of some CA isoforms. nih.gov

Role in Biological Pathways and Processes (Non-Clinical Models)

The enzymatic inhibitory and modulatory activities of pteridine derivatives translate into effects on broader biological pathways and processes, as demonstrated in various non-clinical models. The diverse biological functions of pteridines have spurred the synthesis of numerous derivatives to explore their therapeutic potential in a wide range of diseases. nih.govijrpr.comontosight.aiontosight.ai

The inhibition of folate pathway enzymes like DHFR by pteridine derivatives forms the basis of their well-established antitumor activity . nih.govorientjchem.org By disrupting DNA synthesis, these compounds can selectively target rapidly proliferating cancer cells. Furthermore, the inhibition of various kinases by pteridinone derivatives points to their potential in interfering with cancer cell signaling pathways that control growth, survival, and metastasis. nih.govnih.govnih.gov

Pteridine derivatives also show significant promise in the treatment of chronic inflammation-related diseases . nih.gov This is supported by their ability to inhibit enzymes like lipoxygenases and nitric oxide synthases, which are key players in the inflammatory cascade. nih.govnih.govnih.gov For example, certain 2,4-diaminopteridine derivatives have demonstrated anti-inflammatory efficacy in a rat model of colitis. nih.govnih.gov

The targeting of pteridine reductase 1 (PTR1) in parasites highlights the potential of pteridine derivatives as antimicrobial and antiparasitic agents . nih.govacs.orgacs.org By inhibiting this essential enzyme, these compounds can disrupt the folate metabolism of the parasite, leading to its death.

Involvement in Nucleotide and Nucleic Acid Synthesis

While direct studies on this compound are limited, research on analogous structures, particularly 2-thiouracil (B1096) derivatives, provides insights into its potential roles. 2-thiouracil-containing nucleosides are recognized as crucial modified units within both natural and synthetic nucleic acids. oup.com The presence of a sulfur atom at the 2-position, similar to the ethylsulfanyl group in the subject compound, can influence base pairing and the structural stability of RNA and DNA duplexes. oup.com For instance, 5-substituted-2-thiouridines are vital in transfer RNA (tRNA) for modulating codon-anticodon interactions during translation. oup.com

Furthermore, synthetic analogs like 2-thio-2'-deoxyuridine (S2dU) and 2-thiothymidine (B559671) (S2T) are extensively used as labels in DNA oligomers for a variety of applications in molecular biology and biochemistry. oup.com The incorporation of such modified nucleosides can affect cell cycle progression; for example, some pyrimidine (B1678525) analogs are known to block the G1 and S phases of the cell cycle, which are critical periods for DNA synthesis and replication. nih.gov These findings suggest that pteridines with sulfur modifications at the 2-position, such as this compound, could be investigated for similar roles in the complex machinery of nucleotide metabolism and nucleic acid function.

Contribution to Neurotransmitter Metabolism Regulation

Pteridine derivatives are essential cofactors in the biosynthesis of several key neurotransmitters. nih.gov The central molecule in this process is Tetrahydrobiopterin (BH4), which is synthesized from guanosine (B1672433) triphosphate (GTP). nih.gov BH4 serves as a critical cofactor for pteridine-requiring enzymes that hydroxylate aromatic amino acids. nih.gov The regulation of these enzymes by the intracellular concentration of BH4 is fundamental to maintaining normal neurological function. nih.gov

Deficiencies in BH4 can lead to severe neurological disorders due to the insufficient production of neurotransmitters like dopamine, norepinephrine, and serotonin. nih.gov The entire pteridine metabolic pathway, starting from GTP, is therefore intricately linked to the regulation of the nervous system. nih.gov While the direct role of this compound in this pathway is not specifically defined in the literature, its structural similarity to the core pterin ring suggests a potential for interaction with the enzymes involved in pteridine metabolism and, consequently, in the regulation of neurotransmitter synthesis. nih.govnih.gov

Table 1: Pteridine-Dependent Enzymes in Neurotransmitter Synthesis

| Enzyme | Precursor | Product | Neurotransmitter Pathway |

|---|---|---|---|

| Tyrosine Hydroxylase (TH) | Tyrosine | L-DOPA | Dopamine, Norepinephrine, Epinephrine |

| Tryptophan Hydroxylase (TPH) | Tryptophan | 5-Hydroxytryptophan | Serotonin, Melatonin |

| Phenylalanine Hydroxylase (PAH) | Phenylalanine | Tyrosine | Indirectly supplies precursor for catecholamines |

Influence on Redox Homeostasis and Free Radical Scavenging Mechanisms

Cellular antioxidant defense systems include both enzymatic and non-enzymatic components, with thiol-containing molecules like glutathione (B108866) being major players. nih.govnih.gov These antioxidants work to neutralize excess ROS, preventing damage to critical macromolecules like DNA, proteins, and lipids. nih.gov While many studies focus on glutathione, other thiol compounds also contribute to the total antioxidant capacity of cells. capes.gov.br The reversal of certain cellular stress signals by thiol antioxidants highlights their importance in buffering cellular redox states. elsevierpure.com Given its chemical structure, this compound could potentially contribute to these mechanisms, although specific studies are required to confirm its antioxidant efficacy.

Participation in Cofactor Regeneration Cycles

The pteridine metabolic network includes crucial cofactor regeneration cycles. Tetrahydrobiopterin (BH4), after acting as a cofactor for hydroxylase enzymes, is oxidized and must be regenerated to sustain metabolic pathways. nih.gov The regeneration of BH4 from its oxidized form involves enzymes like pterin-4-alpha-carbinolamine dehydratase and dihydropteridine reductase. uniprot.org

Kinetoplastid parasites, which are unable to synthesize pterins de novo, possess a salvage pathway to acquire and process exogenous pterins into functional cofactors. nih.govplos.org This highlights the universal importance of maintaining a pool of reduced pterin cofactors. The chemical structure of this compound, as a pteridine derivative, places it within the class of compounds that are central to these metabolic and regeneration pathways. Its specific role, whether as a substrate, inhibitor, or modulator of the enzymes involved in cofactor regeneration, remains an area for further investigation.

Pteridine Nucleoside Analogs as Probes for Biological Systems

The unique properties of the pteridine ring system have been exploited to create powerful tools for studying biological systems. By converting pteridines into nucleoside analogs, scientists can incorporate them into DNA and RNA, enabling detailed investigation of nucleic acid structure, function, and interactions. nih.govtandfonline.com

Applications in Oligonucleotide Synthesis and DNA Probing

Pteridine nucleoside analogs can be synthesized as phosphoramidites, the standard building blocks for automated DNA synthesis. nih.govtandfonline.com This allows for their site-specific incorporation into oligonucleotides. nih.govcancer.gov These fluorescently-labeled oligonucleotides can then be used as highly sensitive probes for detecting specific DNA or RNA sequences. nih.govnih.gov

The structural similarity of pteridine analogs to native purine (B94841) bases (adenine and guanosine) allows them to be integrated into the DNA helix with minimal structural disruption. nih.govnih.gov For example, analogs like 3-methylisoxanthopterin (3-MI) have been successfully incorporated into DNA strands to act as hybridization probes. nih.govnih.gov The development of these probes has provided novel methods for detecting nucleic acid sequences, such as identifying PCR products in diagnostic applications. nih.gov

Monitoring Molecular Interactions via Fluorescence Changes

A key advantage of pteridine nucleoside analogs is that many are highly fluorescent. nih.govgoogle.com The fluorescence of these probes is exquisitely sensitive to their local environment within an oligonucleotide. nih.govnih.gov When a probe is incorporated into a DNA strand, its fluorescence is often quenched to a degree that depends on the neighboring bases. nih.govnih.gov

Any event that alters the local structure of the DNA can cause a measurable change in the probe's fluorescence properties, such as its intensity, lifetime, or emission spectrum. nih.govcancer.gov This phenomenon allows researchers to monitor a wide range of molecular interactions in real-time. cancer.gov

Applications include:

Detecting DNA Hybridization: When a probe-containing single strand of DNA anneals to its complementary strand, the resulting structural change can lead to a significant increase in fluorescence intensity. nih.govnih.gov

Studying Protein-DNA Interactions: The binding of a protein to a DNA sequence containing a pteridine probe can alter the probe's fluorescence, providing information about the binding event. nih.gov

Monitoring Enzymatic Activity: The cleavage of a DNA strand by an enzyme, such as in an HIV-1 integrase assay, can be detected by the change in fluorescence as the probe is released or its environment is altered. nih.gov

Table 2: Properties of Selected Fluorescent Pteridine Nucleoside Analogs

| Analog | Description | Quantum Yield | Key Application Feature | Citation |

|---|---|---|---|---|

| 3-Methylisoxanthopterin (3-MI) | Guanosine analog | 0.88 | Highly fluorescent; fluorescence increases significantly when bulged out from a DNA duplex. | nih.govnih.govnih.gov |

| 6-Methylisoxanthopterin (6-MI) | Guanosine analog | >0.15 | Fluorescence is quenched upon incorporation into oligonucleotides; does not perturb melting temperature of duplexes. | nih.govnih.gov |

| 6-Methyl-2-aminopurine (6MAP) | Adenosine analog | N/A | Used as a fluorescent probe to study DNA interactions. | nih.gov |

Strategic Development of Pteridine Scaffolds in Medicinal Chemistry Research

Design Principles for Novel Pteridine (B1203161) Derivatives: A General Overview

In the absence of specific data for 2-(Ethylsulfanyl)pteridin-4(1h)-one, we can only infer the general design principles that would hypothetically guide its synthesis and development. The design of novel pteridine derivatives is typically guided by established structure-activity relationships (SAR). Key considerations include the nature and position of substituents on both the pyrimidine (B1678525) and pyrazine (B50134) rings, which influence the molecule's electronic properties, steric profile, and hydrogen bonding capabilities.

For a compound like this compound, the ethylsulfanyl group at the 2-position would be a primary point of interest. Medicinal chemists would likely explore variations of this alkylthio substituent to modulate lipophilicity and potential interactions with target proteins. The pteridin-4(1h)-one tautomer is a common feature in biologically active pteridines, often involved in crucial hydrogen bonding interactions with protein targets.

Structure-Based Ligand Design Approaches for Target-Specific Interactions: A Hypothetical Perspective

Structure-based drug design relies on the three-dimensional structure of a biological target to design ligands with high affinity and selectivity. While no such studies have been published for this compound, we can speculate on the approach. If a target enzyme for this compound were identified, X-ray crystallography or NMR spectroscopy would be employed to determine the binding mode of the pteridine scaffold.

The ethylsulfanyl group at the C2 position could potentially occupy a hydrophobic pocket within the target's active site. Computational modeling would be used to predict how modifications to the ethyl group—such as increasing chain length, introducing branching, or adding cyclic moieties—could enhance these hydrophobic interactions and improve binding affinity. Furthermore, the nitrogen atoms of the pteridine core and the carbonyl group at C4 are prime candidates for forming hydrogen bonds with amino acid residues of the target protein.

Polypharmacology and Multitarget Approaches in Pteridine Research: An Unexplored Avenue

Polypharmacology, the ability of a single compound to interact with multiple targets, is an increasingly important concept in drug discovery, particularly for complex diseases. Many pteridine derivatives are known to be multi-targeted kinase inhibitors. The specific substitution pattern of this compound would dictate its kinase selectivity profile. However, without experimental data, any discussion of its polypharmacological potential remains purely speculative. The exploration of its activity across a panel of kinases or other enzyme families would be a necessary first step to understand its multi-target capabilities.

Exploration of Substituted Pteridine Libraries and Analog Design: A Path Not Yet Taken

The systematic exploration of chemical space around a lead compound is a cornerstone of modern medicinal chemistry. This is often achieved through the synthesis and screening of compound libraries. For this compound, a focused library of analogs would likely involve variations at the 2-position (e.g., different alkylthio, arylthio, or amino substituents) and potentially further substitutions on the pyrazine ring (at positions 6 and 7).

The goal of such a library would be to establish a clear SAR and to optimize properties such as potency, selectivity, and pharmacokinetic parameters. Unfortunately, there is no indication in the current scientific literature that such a library has been designed or synthesized for this compound.

Future Research Trajectories and Interdisciplinary Opportunities

Emerging Methodologies in Pteridine (B1203161) Synthesis and Characterization

The synthesis of pteridine scaffolds is a dynamic field, with new methodologies continually being developed to enhance efficiency, diversity, and control over substitution patterns. Traditional methods for creating the pteridine core, such as the Timmis and Gabriel-Isay syntheses, are being supplemented and, in some cases, replaced by more modern approaches. nih.gov

One promising trend is the use of solid-phase synthesis , which has been successfully employed to generate libraries of substituted dihydropteridinones. nih.gov This approach, often utilizing a versatile building block like 4,6-dichloro-5-nitropyrimidine, allows for the rapid creation of diverse analogues for structure-activity relationship (SAR) studies. nih.gov For a compound like 2-(Ethylsulfanyl)pteridin-4(1H)-one, solid-phase synthesis could be adapted to introduce the ethylsulfanyl group at the 2-position and explore a variety of substituents at other positions of the pteridine ring.

Another innovative strategy involves the ring cleavage and reclosure of a pre-formed pteridine ring. acs.org This method offers a unique way to modify the pyrimidine (B1678525) portion of the molecule, which can be challenging with conventional methods. acs.org

The characterization of novel pteridine derivatives is also advancing. Beyond standard spectroscopic techniques (NMR, IR, Mass Spectrometry), methods like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) are crucial for separating and identifying pteridines in complex biological matrices. nih.govresearchgate.net For this compound, developing robust analytical methods will be essential for future pharmacokinetic and metabolic studies.

Table 1: Emerging Synthetic and Characterization Techniques for Pteridines

| Methodology | Description | Potential Application for this compound |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support, allowing for high-throughput generation of analogues. | Rapid generation of a library of this compound derivatives with diverse substitutions for SAR studies. |

| Ring Cleavage/Reclosure | Chemical cleavage of the pteridine ring followed by reclosure to introduce novel functionalities. | Modification of the pyrimidine ring of this compound to explore new chemical space. |

| HPLC-MS/MS | A highly sensitive analytical technique for the separation and detection of low-abundance molecules. | Accurate quantification of this compound and its metabolites in biological samples. |

Advanced Computational Modeling for De Novo Pteridine Design

Computational chemistry offers powerful tools for the rational design of novel pteridine-based compounds with desired biological activities. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations are increasingly being used to predict the binding of pteridine derivatives to their biological targets and to guide the synthesis of more potent and selective molecules. nih.govresearchgate.netmdpi.com

For instance, studies on substituted pteridinones as inhibitors of kinases like p90 ribosomal S6 protein kinase 2 (RSK2) and polo-like kinase 1 (PLK1) have utilized molecular docking to understand their binding modes within the ATP-binding site. nih.govresearchgate.netmdpi.com These studies have also employed methods like the molecular mechanics energies combined with the generalized Born and surface area continuum solvation (MM-GBSA) to estimate the free energy of binding. nih.govresearchgate.net

De novo design, which involves the computational generation of novel molecular structures, is a particularly exciting frontier. acs.org By using the known structure of a biological target, algorithms can design pteridine-based ligands that are predicted to have high affinity and selectivity. This approach could be instrumental in designing analogues of this compound tailored to specific enzymes or receptors.

Table 2: Computational Modeling Techniques for Pteridine Design

| Technique | Description | Application in Pteridine Research |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Understanding the binding mode of this compound analogues to their biological targets. |

| 3D-QSAR | Relates the 3D properties of a series of molecules to their biological activity. | Guiding the design of more potent this compound derivatives. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the stability and dynamics of ligand-protein complexes. | Assessing the stability of the complex between a this compound analogue and its target. |

| De Novo Design | Generates novel molecular structures with desired properties based on the target structure. | Designing entirely new pteridine-based inhibitors with optimized properties. |

Exploration of Unconventional Biological Targets for Pteridine-Based Compounds

The biological activities of pteridine derivatives are diverse, with many compounds acting as inhibitors of enzymes involved in critical cellular processes. numberanalytics.comzsmu.edu.ua A significant body of research has focused on enzymes in the folate pathway, such as dihydrofolate reductase (DHFR) and pteridine reductase (PTR1), particularly in the context of developing antimicrobial and anticancer agents. acs.orgnih.govdundee.ac.uk

However, there is a growing interest in exploring unconventional biological targets for pteridine-based compounds. The structural similarity of the pteridine core to other endogenous purine-like molecules suggests that they may interact with a wide range of proteins. For example, some pteridine derivatives have been investigated as inhibitors of protein kinases, which are key regulators of cell signaling and are often dysregulated in diseases like cancer. nih.gov

The discovery that certain pteridinone derivatives can act as dual inhibitors, targeting both a protein kinase (PLK1) and an epigenetic regulator (BRD4), highlights the potential for developing multi-targeted therapies. nih.gov Future research on this compound and its analogues could focus on screening against a broad panel of biological targets to uncover novel mechanisms of action and therapeutic applications.

Integration of Pteridine Chemistry with Systems Biology Approaches

Systems biology, which aims to understand the complex interactions within biological systems, offers a powerful framework for contextualizing the activity of pteridine-based compounds. By integrating data from genomics, proteomics, and metabolomics, researchers can gain a more holistic view of how these molecules affect cellular networks.

The study of pteridine metabolism in cancer cells is a prime example of this integrated approach. nih.govnih.gov Research has shown that the metabolism of folate-derived pteridines can be dysregulated in cancer, leading to altered levels of specific pteridine derivatives. nih.govnih.gov By combining pteridine analysis with broader metabolomic profiling, it may be possible to identify biomarkers for disease diagnosis or to understand the mechanisms of drug resistance.

For this compound, a systems biology approach could involve:

Transcriptomic analysis: To identify changes in gene expression in response to treatment with the compound.

Network analysis: To map the interactions of the compound within cellular pathways and to identify potential off-target effects or synergistic interactions with other drugs.

This interdisciplinary approach will be crucial for translating the chemical properties of this compound into a deeper understanding of its biological function and therapeutic potential.

Q & A

Q. What are the key considerations for synthesizing 2-(ethylsulfanyl)pteridin-4(1H)-one?

The synthesis of this compound typically involves introducing the ethylsulfanyl group via nucleophilic substitution or thiolation reactions. Critical steps include optimizing reaction conditions (e.g., solvent, temperature, and catalyst) to ensure regioselectivity at the pteridinone scaffold. Purification methods such as column chromatography or recrystallization are essential to isolate the product, followed by characterization via NMR and mass spectrometry. Comparative analysis with analogous compounds (e.g., methylsulfanyl derivatives) can validate synthetic routes .

Q. How can X-ray crystallography be applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. Crystals are grown via slow evaporation of a saturated solution. Data collection requires a diffractometer, and structure refinement is performed using programs like SHELXL, which accounts for anisotropic displacement parameters and hydrogen bonding networks. Challenges include resolving disorder in the ethylsulfanyl group or solvent molecules within the lattice. Crystallographic data (e.g., bond angles, torsion angles) should be cross-validated with computational models .

Q. What methodologies are recommended for characterizing its basic physicochemical properties?

- Solubility : Measured in polar (e.g., DMSO) and nonpolar solvents via UV-Vis spectroscopy or gravimetric analysis.

- Thermal stability : Assessed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to identify decomposition temperatures.

- Hydrogen bonding : Analyzed via FT-IR spectroscopy and crystallographic data to map intermolecular interactions .

Advanced Research Questions

Q. How does the ethylsulfanyl substituent influence intermolecular interactions in the solid state?

The ethylsulfanyl group participates in weak hydrogen bonds (C–H···S) and van der Waals interactions, affecting crystal packing. Comparative studies with methylsulfanyl analogs reveal differences in lattice energy and melting points. Computational tools (e.g., Hirshfeld surface analysis) can quantify interaction contributions, while π-stacking between pteridinone rings may stabilize the crystal structure .

Q. What experimental strategies resolve contradictions between NMR and mass spectrometry data?

Discrepancies may arise from isotopic impurities or tautomeric forms. Strategies include:

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- Variable-temperature NMR to detect tautomerism.

- X-ray crystallography to unambiguously assign the structure.

- Re-synthesis with isotopic labeling (e.g., deuterated solvents) to trace signal origins .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Analog synthesis : Replace the ethylsulfanyl group with other substituents (e.g., hydroxyl, halogens) to assess electronic effects.

- Biological assays : Test derivatives against target enzymes (e.g., kinases) to correlate substituent size/polarity with inhibitory activity.

- Computational modeling : Use docking simulations to predict binding modes and guide synthetic prioritization .

Q. What challenges arise during refinement of its crystal structure, and how are they addressed?

Common issues include disordered solvent molecules, twinning, or partial occupancy of the ethylsulfanyl group. SHELXL’s restraints (e.g., SIMU, DELU) mitigate overfitting. Multi-temperature data collection (e.g., 100 K vs. 296 K) can resolve thermal motion artifacts. Validation tools like PLATON ensure geometric accuracy .

Q. How are thermal decomposition products analyzed, and what safety protocols are required?

TGA-MS identifies gaseous byproducts (e.g., CO, NOx) during decomposition. Safety protocols include:

- Conducting reactions in fume hoods with explosion-proof equipment.

- Using personal protective equipment (PPE) resistant to chemical splashes.

- Emergency procedures for inhalation/contact exposure, as outlined in safety data sheets .

Methodological Notes

- Data validation : Cross-reference spectroscopic data with databases (e.g., PubChem, DSSTox) to ensure reproducibility .

- Ethical compliance : Adhere to institutional guidelines for handling hazardous intermediates and waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.